4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8(2)9-3-5-10(6-4-9)17-7-11-14-15-12(18)16(11)13/h3-6,8H,7,13H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUZCOOQWFHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
A common route involves cyclizing thiosemicarbazide precursors under acidic or basic conditions. For example, 4-isopropylphenoxymethyl chloride can react with a pre-formed thiosemicarbazide to yield the triazole ring after cyclization. The thiosemicarbazide intermediate is often prepared by condensing hydrazine derivatives with isothiocyanates.
Alkylation of Phenolic Precursors
The phenoxymethyl group at position 5 is introduced via nucleophilic substitution. 4-Isopropylphenol is alkylated with a chloromethyl-triazole intermediate in the presence of a base such as potassium carbonate. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dimethylformamide (DMF).
Protection and Deprotection of Thiol Groups
The thiol group at position 3 is prone to oxidation, necessitating protection during synthesis. Common protecting groups include acetyl or trityl, which are removed post-cyclization using alkaline hydrolysis or reducing agents.
Stepwise Synthesis and Optimization
Synthesis of 4-Amino-5-(Chloromethyl)-4H-1,2,4-Triazole-3-Thiol
The precursor 4-amino-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol is prepared by cyclizing thiosemicarbazide derived from thiocarbazic acid and chloromethyl ketones. A representative procedure involves:
- Reacting thiocarbazide with chloroacetone in ethanol under reflux.
- Cyclizing the intermediate with hydrochloric acid to form the triazole core.
Reaction Conditions:
- Solvent: Ethanol/HCl mixture
- Temperature: 80°C, 6 hours
- Yield: 65–70%
Introduction of the Phenoxymethyl Group
The chloromethyl intermediate is reacted with 4-isopropylphenol in the presence of potassium carbonate. This Williamson ether synthesis proceeds via an SN2 mechanism:
$$
\text{C}{12}\text{H}{16}\text{N}4\text{OS} + \text{C}9\text{H}{12}\text{O} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{Target Compound} + \text{KCl} + \text{H}2\text{O}
$$
Optimization Notes:
Thiol Deprotection
If the thiol group was protected as a disulfide, reduction with zinc dust in acetic acid restores the thiol functionality. Alternatively, acetyl-protected thiols are deprotected using sodium methoxide.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 8.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | Thiocarbazide, Chloroacetone | 70 | 95 | Regioselectivity control |
| Phenol Alkylation | Chloromethyl-triazole, 4-Isopropylphenol | 85 | 98 | Moisture sensitivity |
| Thiol Deprotection | Acetyl-protected intermediate | 90 | 97 | Oxidation during storage |
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Aqueous waste from the reaction is treated with activated carbon to adsorb phenolic byproducts, achieving >99% pollutant removal.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
Oxidation is critical for modulating redox-sensitive biological activity, particularly in enzyme inhibition .
Alkylation Reactions
The thiol and amino groups participate in nucleophilic substitution:
| Alkylating Agent | Target Site | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| CH₃I | Thiol (-SH) | S-methyl derivative | 75–82 | K₂CO₃, DMF, 60°C |
| C₆H₅CH₂Br | Thiol (-SH) | Benzyl thioether | 68 | Et₃N, THF, reflux |
| (CH₃)₂CHCH₂Br | Amino (-NH₂) | N-alkylated triazole | 55 | NaH, DCM, 0°C |
Alkylation enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
Acylation Reactions
The amino group reacts with acylating agents:
| Acylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl chloride | N-acetyl derivative | 88 | Pyridine, 25°C |
| Benzoyl chloride | N-benzoyl derivative | 72 | NaOH (aq), 0°C |
Acylated derivatives show improved stability against metabolic degradation .
Electrophilic Aromatic Substitution
The phenoxymethyl aromatic ring undergoes halogenation and nitration:
| Reaction Type | Reagent | Product | Position | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro derivative | Para to oxygen | 63 |
| Bromination | Br₂/FeBr₃ | Bromo derivative | Ortho to oxygen | 58 |
Electrophilic modifications tailor electronic properties for optoelectronic applications .
Metal Complexation
The thiol and amino groups coordinate transition metals:
| Metal Salt | Complex Type | Stoichiometry | Application |
|---|---|---|---|
| CuCl₂ | [Cu(L)₂]²⁺ | 1:2 (metal:ligand) | Antimicrobial agents |
| Zn(NO₃)₂ | [Zn(L)(H₂O)]²⁺ | 1:1 | Anticancer activity enhancement |
Metal complexes exhibit enhanced cytotoxicity (IC₅₀ = 0.46–5.2 μM) compared to the parent compound .
Cyclocondensation Reactions
Reaction with carbonyl compounds forms heterocyclic fused systems:
| Carbonyl Compound | Product | Conditions | Biological Relevance |
|---|---|---|---|
| Formaldehyde | Triazolo-thiadiazine | HCl catalysis, reflux | Anticonvulsant activity (ED₅₀ = 8.3 mg/kg) |
| Benzaldehyde | Triazolo-benzoxazine | KOH, ethanol | COX-2 inhibition (IC₅₀ = 1.2 μM) |
These derivatives demonstrate broad-spectrum pharmacological potential .
Key Mechanistic Insights:
-
Thiol Reactivity : The -SH group acts as a soft nucleophile, favoring SN2 reactions with alkyl halides .
-
Amino Group Participation : The -NH₂ group facilitates intramolecular hydrogen bonding, stabilizing transition states during acylation .
-
Steric Effects : The isopropyl group on the phenoxymethyl moiety reduces reaction rates in bulky electrophilic substitutions.
This compound’s multifunctional reactivity establishes it as a versatile scaffold for drug discovery and materials engineering.
Scientific Research Applications
4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . The compound’s anticancer properties are linked to its inhibition of enzymes involved in cell division and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-3-thiol derivatives exhibit diverse pharmacological and chemical properties depending on substituents at positions 4 and 3. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives
Key Findings
Substituent Effects on Antioxidant Activity: Electron-donating groups (e.g., -NH2, -SH, -OCH3) enhance antioxidant capacity by stabilizing free radicals via resonance or hydrogen bonding . The target compound’s phenoxymethyl group with an isopropyl substituent likely balances lipophilicity and electron donation, though its activity may be lower than AT due to steric hindrance . Schiff base derivatives (e.g., compound 5b in ) exhibit superior antioxidant activity (IC50 = 5.84 μg/mL) compared to non-derivatized triazoles, suggesting further functionalization could optimize the target compound’s efficacy .
Polar groups (e.g., pyridyl in AP) enhance solubility but may limit bioavailability in hydrophobic biological matrices .
Biological Activity Trends :
- Antimicrobial activity is associated with electron-withdrawing substituents (e.g., -Cl in ), which increase electrophilicity and interaction with microbial enzymes . The target compound’s electron-donating profile suggests it may be less potent in this context unless modified.
- Thiophene and pyrazole-containing analogs () demonstrate moderate antiradical and chelating properties, highlighting the versatility of heterocyclic substituents .
Biological Activity
The compound 4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Structure
The compound features a triazole ring , an amino group , and a thiol group . The presence of a phenoxymethyl moiety enhances its lipophilicity, potentially improving bioavailability. The unique combination of these functional groups contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18N4OS |
| Molecular Weight | 278.37 g/mol |
| CAS Number | 851116-12-6 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that triazole derivatives can disrupt essential metabolic pathways in bacteria and fungi.
Key Findings:
- The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- It shows potential antifungal properties by inhibiting fungal cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The mechanism of action is primarily through the inhibition of cancer cell proliferation and induction of apoptosis.
Case Studies:
- Human Melanoma Cells: In vitro studies demonstrated that the compound significantly reduces cell viability in melanoma cell lines (IGR39).
- Breast Cancer: The compound showed selective toxicity towards triple-negative breast cancer cells (MDA-MB-231), indicating its potential as a targeted therapy.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- The amino group can form hydrogen bonds with biological macromolecules.
- The thiol group may participate in redox reactions, influencing cellular signaling pathways.
- The triazole ring enhances binding affinity to enzyme active sites due to its polar nature and ability to act as a hydrogen bond acceptor.
Synthesis Methods
The synthesis of this compound generally involves multi-step reactions starting from commercially available precursors.
Common Synthetic Route:
- Starting Material: 5-methyl-2-(propan-2-yl)phenol.
- Halomethylation: Reaction with a halomethylating agent to introduce the phenoxymethyl group.
- Formation of Triazole: Reaction with 4-amino-1,2,4-triazole under basic conditions (e.g., using potassium carbonate as a catalyst).
- Purification: Final product purification using techniques such as recrystallization or chromatography.
Comparative Analysis with Similar Compounds
Comparing this compound with similar triazole derivatives reveals variations in biological activity based on structural differences.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-amino-5-methyl-1,2,4-triazole | Lacks phenoxymethyl group | Reduced antimicrobial activity |
| 5-methylthiazolyltriazole | Different heterocycle | Enhanced anticancer properties |
| 1-(5-methylthiazol-2-yl)-pyrazole | Different scaffold | Varies in antimicrobial potency |
Q & A
Q. How is the antiradical activity of this compound assessed experimentally?
-
Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used. A solution of the compound (2 mM to 0.002 mM in DMSO) is mixed with 0.1 mM DPPH in methanol. After 30 minutes at 25°C, absorbance at 517 nm is measured. Antiradical activity (ARA) is calculated as:
Example results: The parent compound shows 88.89% ARA at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent additions) affect antiradical activity?
- Methodology :
- Substituent Effects : Introducing a 2-hydroxybenzylidene radical (Compound 3) enhances ARA (78–88% at 1×10⁻³–10⁻⁴ M), while 4-fluorobenzylidene (Compound 2) reduces activity by \sim15% due to electronic and steric factors .
- Validation : Structure-activity relationships (SAR) are validated via dose-response curves and molecular docking (Autodock Vina) to identify binding interactions with free radicals .
Q. What methodologies resolve contradictions in biological activity data across derivatives?
- Approach :
- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed DPPH concentration, pH 7.4).
- Meta-Analysis : Cross-reference activity data with substituent electronic parameters (Hammett constants) and lipophilicity (logP values). For example, electron-donating groups (e.g., -OH) improve radical scavenging, while electron-withdrawing groups (e.g., -F) reduce efficacy .
Q. How are transition metal complexes synthesized, and what are their applications?
- Methodology :
- Synthesis : React the ligand with metal salts (e.g., Cu(II), Ni(II), Zn(II)) in ethanol (1:2 molar ratio, 2-hour reflux).
- Characterization : FTIR confirms thiolate-metal binding (ν(S-M) at 450–500 cm⁻¹). UV-Vis spectra (e.g., d-d transitions in Cu(II) at 600–700 nm) and microelemental analysis validate stoichiometry.
- Applications : Cu(II) complexes exhibit enhanced antimicrobial activity (e.g., 2-fold higher MIC against S. aureus vs. ligand alone) .
Q. How do S-alkylation and Mannich base derivatization alter physicochemical properties?
- Methodology :
- S-Alkylation : React with benzyl bromide (72% yield) to improve lipophilicity (logP increase by 1.5 units).
- Mannich Bases : Introduce aminoalkyl groups via formaldehyde and secondary amines, enhancing solubility in polar solvents (e.g., 30% higher in DMSO).
- Impact : Alkylated derivatives show 20–30% higher membrane permeability in Caco-2 cell models .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
